Bienvenue dans la boutique en ligne BenchChem!

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine

Lipophilicity CNS drug discovery Physicochemical profiling

7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine (CAS 1683547-68-3; molecular formula C₁₀H₁₀BrFO₂; MW 261.09) is a halogen-substituted 1,4-benzodioxine derivative featuring bromine at the 7-position, fluorine at the 5-position, and a gem-dimethyl group at the 3-position. This compound belongs to the broader class of 1,4-benzodioxanes, a privileged scaffold in medicinal chemistry known for generating ligands active at nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents.

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
Cat. No. B12933965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCC1(COC2=C(O1)C(=CC(=C2)Br)F)C
InChIInChI=1S/C10H10BrFO2/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)14-10/h3-4H,5H2,1-2H3
InChIKeyAWZVDBLUFUDZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine: A Halogenated Benzodioxine Intermediate for Medicinal Chemistry Procurement


7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine (CAS 1683547-68-3; molecular formula C₁₀H₁₀BrFO₂; MW 261.09) is a halogen-substituted 1,4-benzodioxine derivative featuring bromine at the 7-position, fluorine at the 5-position, and a gem-dimethyl group at the 3-position . This compound belongs to the broader class of 1,4-benzodioxanes, a privileged scaffold in medicinal chemistry known for generating ligands active at nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents . The compound is commercially available at purities up to 98% and serves as a versatile building block for constructing more complex molecules through cross-coupling and nucleophilic substitution at the bromine site .

Why Generic 1,4-Benzodioxine Analogs Cannot Replace 7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine in Structure-Guided Research


The 1,4-benzodioxine scaffold tolerates diverse substitution patterns, but the biological activity and physicochemical properties of derivatives are critically sensitive to both the nature and position of substituents on the aromatic ring and the dioxine ring [1]. The specific 3,3-dimethyl substitution in this compound enforces a conformational restraint through the Thorpe–Ingold (gem-dimethyl) effect, which can alter ring geometry, influence metabolic stability, and modulate binding interactions in target-derived molecules compared to unsubstituted or 2,2-dimethyl analogs [2]. Furthermore, the distinct 7-bromo-5-fluoro halogen pairing provides a unique electronic environment and a site-selective reactivity handle (Br for cross-coupling) that is not replicated by positional isomers such as 5-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 1443538-54-2) or non-dimethylated analogs like 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4) .

Quantitative Differentiation Evidence: 7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine vs. Closest Analogs


Enhanced Lipophilicity (LogP 3.138) vs. Non-Dimethylated Analog Confers Superior Permeability Potential for CNS-Targeted Libraries

The target compound exhibits a computed LogP of 3.138 (cLogP), derived from its molecular structure, which places it within the optimal lipophilicity window (LogP 2–4) often associated with favorable CNS penetration and oral absorption . By contrast, the non-dimethylated comparator 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4) has a substantially lower computed XLogP3-AA of 2.4, as reported in PubChem (CID 12464524) [1]. This LogP difference of approximately +0.74 units corresponds to a roughly 5.5-fold higher predicted octanol-water partition coefficient for the target compound.

Lipophilicity CNS drug discovery Physicochemical profiling Blood-brain barrier permeability

Reduced Polar Surface Area (TPSA 18.46 Ų) vs. Non-Dimethylated Analog Enhances Membrane Penetration Predictions

The target compound has a topological polar surface area (TPSA) of 18.46 Ų, as reported by the supplier . In comparison, the non-dimethylated analog 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4) has a computed TPSA of 18.5 Ų (identical within rounding), indicating that both share similarly low polarity. However, when normalized by molecular weight, the target compound exhibits a TPSA/MW ratio of 0.0707 Ų/Da versus 0.0794 Ų/Da for the comparator—a 10.9% lower value, suggesting a slightly more favorable membrane-partitioning efficiency per unit mass [1].

Polar surface area Membrane permeability Drug-likeness ADME prediction

Gem-Dimethyl Conformational Restriction at C3 Enforces Thorpe–Ingold Effect Absent in Non-Dimethylated and 2,2-Dimethyl Analogs

The 3,3-dimethyl substitution pattern in the target compound engages the well-established Thorpe–Ingold (gem-dimethyl) effect, wherein dialkyl substitution at a tetrahedral carbon increases the population of reactive conformers by compressing the bond angle between the remaining two substituents [1]. In the target compound, the gem-dimethyl group at position 3 is adjacent to the ring oxygen, influencing the conformational equilibrium of the dioxine ring. This effect is absent in the non-dimethylated analog 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4), which lacks any alkyl substitution on the heterocyclic ring. The 2,2-dimethyl regioisomer 7-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1683547-67-2) positions the gem-dimethyl adjacent to the other ring oxygen, producing a topologically distinct conformational profile .

Conformational restriction Gem-dimethyl effect Thorpe-Ingold effect Metabolic stability

Orthogonal Halogen Reactivity: Aryl Bromide at C7 Enables Selective Cross-Coupling While C5 Fluorine Modulates Electronics

The target compound features an aryl bromide at the 7-position and an aryl fluoride at the 5-position on the benzodioxine ring. This pairing provides orthogonal synthetic handles: the bromide is reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira) with typical reactivity, while the C–F bond is inert under these conditions . In contrast, the positional isomer 5-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 1443538-54-2) places the reactive bromide at a sterically distinct and electronically different position (ortho to the dioxine oxygen), which can alter coupling efficiency and regiochemical outcomes . Additionally, the electron-withdrawing fluorine at C5 in the target compound deactivates the ring toward electrophilic substitution while leaving the C7 bromide available for metal-catalyzed transformations.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Halogen selectivity Medicinal chemistry building blocks

Higher Molecular Weight (261.09 Da) and Increased Steric Bulk vs. Non-Dimethylated Parent Scaffold for Fragment-Based Screening Libraries

The target compound (MW 261.09 Da) is 28.06 Da heavier than the non-dimethylated parent scaffold 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (MW 233.03 Da, CAS 69464-28-4), representing a 12.0% increase in molecular mass . This mass difference corresponds to the addition of two methyl groups (30.07 Da theoretical) with a net gain of 28.06 Da after accounting for the increased unsaturation (the target compound is named as the 2H-1,4-benzodioxine with a double bond, which introduces a slight mass adjustment). The increased steric bulk around the dioxine ring may reduce metabolic liability at the heterocyclic ring, a common metabolic soft spot in 1,4-benzodioxane-containing compounds, based on class-level experience with gem-dimethyl blocking strategies [1].

Fragment-based drug discovery Molecular complexity Scaffold diversification Library design

Optimal Procurement and Application Scenarios for 7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine


Scaffold Diversification in CNS-Targeted Lead Optimization Libraries

With a LogP of 3.138 and TPSA of 18.46 Ų, this compound is well-suited as a core scaffold for generating CNS-penetrant lead series. The 7-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or vinyl groups, while the 3,3-dimethyl group provides conformational restriction and potential metabolic shielding of the dioxine ring . Medicinal chemistry teams procuring building blocks for CNS library synthesis should select this compound over the non-dimethylated analog (CAS 69464-28-4) when lipophilic efficiency and conformational constraint are desired design features.

Site-Selective Fragment Elaboration via Pd-Catalyzed Cross-Coupling at the C7 Bromide

The orthogonal halogen pairing (Br at C7, F at C5) allows chemists to elaborate the benzodioxine core exclusively at the bromide position while retaining the fluorine substituent for electronic modulation of downstream biological targets . This contrasts with positional isomer 5-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 1443538-54-2), where the bromide is positioned ortho to the dioxine oxygen, potentially introducing steric hindrance in coupling reactions. Researchers requiring a single-point diversification handle with a defined exit vector should procure this specific isomer.

Conformational Analysis and Structure-Activity Relationship Studies of 1,4-Benzodioxine-Derived Ligands

The gem-dimethyl substitution at C3 engages the Thorpe-Ingold effect, altering the conformational equilibrium of the dioxine ring relative to non-dimethylated and 2,2-dimethyl analogs . This compound is therefore appropriate as a key intermediate for synthesizing probe molecules to study the impact of ring conformation on target binding. Research groups investigating SAR around α-adrenergic receptors, 5-HT receptor subtypes, or nicotinic receptors—all known targets of 1,4-benzodioxane derivatives—may use this scaffold to explore conformational effects on potency and selectivity .

Building Block for Parallel Synthesis of Halogen-Enriched Compound Collections

Supplied at 98% purity with the full benzodioxine core pre-assembled, this compound saves synthetic steps compared to constructing the 3,3-dimethyl-1,4-benzodioxine ring de novo . It is suitable for use in automated parallel synthesis workflows to generate focused libraries for screening against diverse biological targets. Procurement teams managing compound acquisition for medium-to-high-throughput library production should consider this compound's favorable combination of purity, structural complexity, and synthetic utility.

Quote Request

Request a Quote for 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.